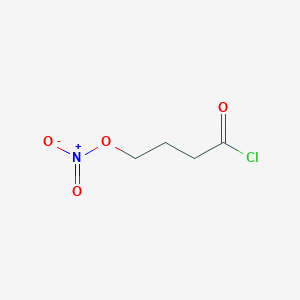

4-Chloro-4-oxobutyl nitrate

Description

4-Chloro-4-oxobutyl nitrate (C₄H₆ClNO₅) is an organic nitrate ester characterized by a chloro-substituted ketone and a nitrate ester functional group. Structurally, it consists of a four-carbon chain with a chlorine atom and a ketone at the 4-position, terminated by a nitrate group (-ONO₂).

Properties

CAS No. |

104963-53-3 |

|---|---|

Molecular Formula |

C4H6ClNO4 |

Molecular Weight |

167.55 g/mol |

IUPAC Name |

(4-chloro-4-oxobutyl) nitrate |

InChI |

InChI=1S/C4H6ClNO4/c5-4(7)2-1-3-10-6(8)9/h1-3H2 |

InChI Key |

LZORUHRPGJADOA-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)Cl)CO[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity and Stability

- Nitrate Esters vs. Esters/Nitriles: The nitrate group in this compound is more reactive than ester or nitrile groups due to its propensity to release nitric oxide (NO) or undergo hydrolysis. Esters (e.g., ethyl 4-(3-chlorophenyl)-4-oxobutyrate) are generally stable under mild conditions and serve as intermediates in acyl transfer reactions . Nitriles, such as 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile, exhibit resistance to hydrolysis but can be converted to amines or carboxylic acids via catalytic hydrogenation or hydrolysis .

- Chloro Substituent Effects : The chlorine atom in all three organic compounds enhances electrophilicity at the ketone, facilitating nucleophilic additions. However, in nitrate esters, this effect may also stabilize the molecule against thermal decomposition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-4-oxobutyl nitrate, and how can purification challenges be addressed?

- Methodology : Synthesis often involves nitration and chlorination steps. For analogous nitrile-containing compounds (e.g., 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile), refluxing with reagents like Cs₂CO₃ in dioxane and using Me₃SiCN as a nitrile source is effective . Purification typically employs flash column chromatography (e.g., silica gel with PE–EtOAc gradients) and recrystallization via vapor diffusion (e.g., petroleum ether/ethyl acetate) to obtain high-purity crystals .

Q. How can nitrate content in compounds like this compound be reliably quantified?

- Methodology : Calorimetric assays using phenol-2,4-disulphonic acid followed by ammonia classification are standard for nitrate quantification. The yellow color intensity is measured against calibrated standards . For volatile nitrates (e.g., aerosol nitrates), mitigate evaporation losses by optimizing sampling conditions (e.g., low-temperature storage, inert matrices) .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodology : Store the compound at low temperatures (e.g., -20°C) to prevent decomposition. Avoid exposure to incompatible materials (e.g., strong acids/bases), and monitor for hazardous by-products (e.g., nitro derivatives) using GC-MS or HPLC .

Advanced Research Questions

Q. How can researchers address contradictions in nitrate data caused by analytical or sampling artefacts?

- Methodology : Use statistical tools like z-scores to identify outliers in skewed datasets (e.g., positively skewed nitrate measurements) . Validate analytical methods via cross-comparison (e.g., ion chromatography vs. calorimetry) and account for sampling biases (e.g., nitric acid adsorption on filters) by applying correction factors derived from control experiments .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity studies?

- Methodology : Employ symmetry-driven crystallization (e.g., vapor diffusion) to obtain single crystals for X-ray diffraction. Analyze intermolecular interactions (e.g., V-shaped configurations, interpenetration) to predict reactivity . Use DFT calculations to model electronic effects of the nitro and chloro groups on reaction pathways .

Q. How do molecular interactions influence the reactivity of this compound in catalytic systems?

- Methodology : Investigate steric and electronic effects via substituent variation (e.g., replacing chloro with methoxy groups) . Monitor reaction kinetics using in situ FTIR or NMR to identify intermediates. Compare results with analogous compounds (e.g., 4-nitrobenzyl chloride) to isolate substituent-specific trends .

Q. What advanced techniques are recommended for characterizing decomposition by-products of this compound under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.